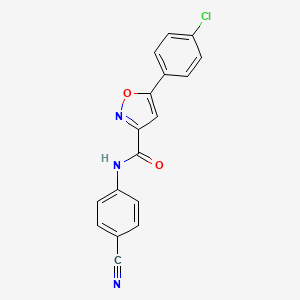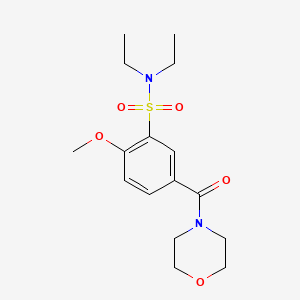
5-(3,4-dimethoxybenzyl)-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
The compound "5-(3,4-dimethoxybenzyl)-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol" falls under the category of 1,2,4-triazole derivatives, known for their broad spectrum of biological and chemical activities. 1,2,4-Triazole derivatives are a crucial class in medicinal chemistry due to their versatile biological activities and applications in drug development.
Synthesis Analysis
1,2,4-Triazole derivatives are typically synthesized through cyclization of thiosemicarbazides under basic conditions or through the reaction of hydrazides with carbon disulfide in alkaline conditions. These methods yield a variety of triazole compounds with potential biological activities by introducing different substituents at various positions of the triazole ring, which significantly affect their chemical and physical properties (Saeed et al., 2019).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including their crystal structures and bonding patterns, has been extensively studied. The 1,2,4-triazole ring acts as a bifunctional agent, enabling the formation of various derivatives through substitution at the N-1, N-2, or C-4 positions. The crystallographic analysis often reveals self-assembled dimers formed through hydrogen bonding, showcasing the compound's ability to engage in supramolecular interactions which are crucial for its biological activities (Ahmed et al., 2020).
Chemical Reactions and Properties
The reactivity of 1,2,4-triazole derivatives is largely influenced by their substitution pattern. These compounds can undergo a variety of chemical reactions, including aminomethylation and cyanoethylation, to introduce new functional groups that significantly alter their chemical properties and biological activities. Such modifications have been explored for the development of novel DNA methylation inhibitors (Hakobyan et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A significant portion of research focuses on the synthesis and structural characterization of triazole derivatives, including those similar to "5-(3,4-dimethoxybenzyl)-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol." For instance, studies have reported the synthesis, spectroscopic, and X-ray characterization of triazole derivatives that incorporate functionalities like α-ketoester and phenyl substituents, showcasing their ability to form self-assembled dimers in solid state through symmetrically equivalent interactions. These interactions have been meticulously analyzed using techniques like Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations to understand the effect of substituents on nucleophilic/electrophilic nature and interaction energy of the compounds (Ahmed et al., 2020).
Biological Evaluation and Potential Applications
The research extends to evaluating the biological activities of triazole derivatives, which includes antioxidant, α-glucosidase inhibitory activities, and antimicrobial properties. For example, Schiff bases containing 1,2,4-triazole and pyrazole rings have been synthesized and shown to display significant antioxidant and α-glucosidase inhibitory potentials, suggesting their potential as therapeutic agents (Pillai et al., 2019). Moreover, novel 5-((10H-phenothiazin-10yl)methyl)-4-(substitutedbenzylideneamino)-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and shown to possess potent antioxidant activity, indicating their potential application in combating oxidative stress-related diseases (Maddila et al., 2015).
Propiedades
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-4-14-7-5-6-8-15(14)22-18(20-21-19(22)25)12-13-9-10-16(23-2)17(11-13)24-3/h5-11H,4,12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLZJOHNHMXDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NNC2=S)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{3-chloro-4-[(3-methylbenzyl)oxy]benzylidene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4620722.png)
![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4620727.png)
![N-{4-[(2-octanoylhydrazino)carbonyl]phenyl}acetamide](/img/structure/B4620732.png)
![N-[3-(4-morpholinyl)propyl]-3-(2-thienyl)acrylamide](/img/structure/B4620743.png)

![6-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4620767.png)
![diethyl 5-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4620774.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4620781.png)
![ethyl 3-(4-methyl-7-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate](/img/structure/B4620784.png)

![N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4620794.png)
![N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4620820.png)

